2-(3,3,3-Trifluoropropoxy)benzaldehyde

Description

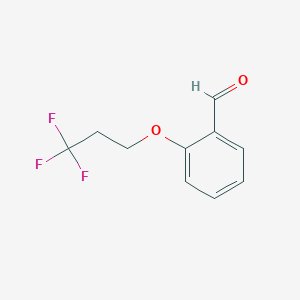

2-(3,3,3-Trifluoropropoxy)benzaldehyde is a benzaldehyde derivative substituted with a 3,3,3-trifluoropropoxy group at the 2-position of the aromatic ring. This compound is characterized by its electron-withdrawing trifluoromethyl (CF₃) moiety within the alkoxy chain, which significantly influences its electronic, physical, and biological properties. The trifluoropropoxy group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(3,3,3-trifluoropropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)5-6-15-9-4-2-1-3-8(9)7-14/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTYXLWOEBPNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 6-Fluoro-2-(3,3,3-Trifluoropropoxy)benzaldehyde

- Structure : Differs by a fluorine atom at the 6-position of the benzaldehyde ring.

- This modification may also affect solubility and crystallinity compared to the parent compound .

(b) 2-Fluoro-6-(3,3,3-Trifluoropropoxy)benzaldehyde

Functional Group Modifications

(a) Flufenprox (Insecticide)

- Structure : Contains a 3,3,3-trifluoropropoxy group linked to a biphenyl ether scaffold.

- Comparison : While both compounds share the trifluoropropoxy group, flufenprox’s larger aromatic system and additional ethoxyphenyl moiety enhance its insecticidal activity by improving lipid membrane penetration and target (e.g., sodium channels) affinity .

(b) 3-(Trifluoromethyl)benzaldehyde

- Structure : A meta-substituted trifluoromethyl group instead of a 2-position trifluoropropoxy chain.

- Impact : The CF₃ group provides stronger electron-withdrawing effects but lacks the alkoxy chain’s flexibility, reducing lipophilicity and metabolic stability. This makes 3-(trifluoromethyl)benzaldehyde less favorable for applications requiring prolonged bioavailability .

(a) Compound 9 from Aspergillus sp. EGF15-0-3

- Structure : Features a pyran ring formed between the 2-position alkyl chain and 3-hydroxy group.

- Comparison : Unlike 2-(3,3,3-Trifluoropropoxy)benzaldehyde, this compound’s fused ring system enhances rigidity and hydrogen-bonding capacity, contributing to its antitumor activity against drug-resistant cancers .

(b) Cangrelor (Anti-platelet Agent)

- Structure : Contains a 3,3,3-trifluoropropylthio group.

- This substitution highlights the trade-off between stability and reactivity in drug design .

Physicochemical Properties

| Compound | Substituent(s) | LogP* | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|

| This compound | 2-OCH₂CF₂CF₃ | 3.2 | 0.15 (Water) | Pharmaceutical Intermediate |

| 6-Fluoro-2-(3,3,3-Trifluoropropoxy)benzaldehyde | 2-OCH₂CF₂CF₃, 6-F | 3.5 | 0.09 (Water) | Agrochemical Research |

| 3-(Trifluoromethyl)benzaldehyde | 3-CF₃ | 2.1 | 0.45 (Water) | Organic Synthesis |

| Flufenprox | Complex biphenyl trifluoropropoxy | 5.8 | <0.01 (Water) | Insecticide |

*Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.